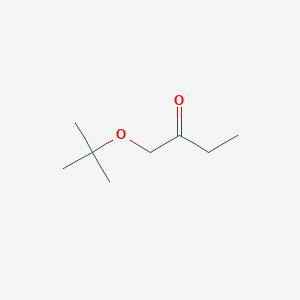

1-(Tert-butoxy)butan-2-one

Description

1-(Tert-butoxy)butan-2-one is a ketone derivative featuring a tert-butoxy group (-OC(CH₃)₃) attached to the second carbon of butan-2-one (2-butanone). This compound combines the reactivity of a ketone group with the steric bulk of the tert-butyl ether moiety, making it valuable in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]butan-2-one |

InChI |

InChI=1S/C8H16O2/c1-5-7(9)6-10-8(2,3)4/h5-6H2,1-4H3 |

InChI Key |

RZBFUGKWUZYMLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(tert-butoxy)butan-2-one with structurally or functionally related compounds, including ethers, ketones, and aryl-substituted derivatives.

Key Comparative Insights

Structural and Functional Differences Ketone vs. Ether Reactivity: Unlike 1-tert-butoxybutane (a simple ether), this compound contains a ketone group, enhancing its reactivity in nucleophilic additions or condensations .

Applications Pharmaceutical Intermediates: Aryl-substituted ketones (e.g., 1-[4-(trifluoromethyl)phenyl]butan-2-one) are prioritized for drug discovery due to their bioactivity, while tert-butoxy ketones may serve as protected intermediates .

Toxicity and Safety Ethers vs. Data Gaps: For this compound and its analogs, chronic toxicity and environmental persistence data are largely absent, highlighting the need for further studies .

Research Findings and Data Gaps

- Synthetic Utility : The tert-butoxy group in ketones enhances stability during multi-step syntheses, as seen in Boc-protected intermediates (e.g., 1-[(tert-butoxy)carbonyl]azetidine derivatives) .

- Pharmacological Potential: Pyridinyl- and morpholinophenyl-substituted ketones demonstrate neuroprotective and antioxidant properties, suggesting avenues for this compound derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.